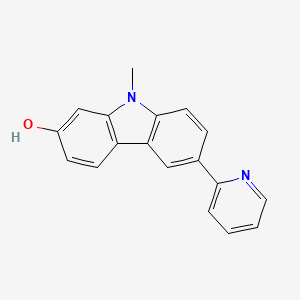
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL is a complex organic compound that belongs to the class of carbazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by heating a suitable precursor, such as 2-aminobiphenyl, in the presence of a strong acid like sulfuric acid.
Introduction of the Pyridin-2-YL Group: The pyridin-2-YL group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base like potassium carbonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide, methyl iodide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, due to its ability to interact with DNA and inhibit the growth of cancer cells.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices, due to its excellent photophysical properties.
Biological Research: The compound is used as a fluorescent probe for studying biological processes, such as protein-protein interactions and cellular imaging.
Industrial Applications: The compound is used as a precursor for the synthesis of other valuable carbazole derivatives, which have applications in dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. In materials science, the compound’s photophysical properties are attributed to its ability to undergo efficient electron transfer processes, making it suitable for use in OLEDs and other electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-9H-carbazole: Lacks the pyridin-2-YL and hydroxyl groups, making it less versatile in terms of chemical reactivity and applications.
6-(Pyridin-2-YL)-9H-carbazol-2-OL: Lacks the methyl group, which may affect its photophysical properties and biological activity.
9-Methyl-6-(pyridin-2-YL)-9H-carbazole: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Uniqueness
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL is unique due to the presence of the methyl, pyridin-2-YL, and hydroxyl groups, which confer distinct chemical reactivity, photophysical properties, and biological activity. These features make it a valuable compound for various scientific research applications and industrial uses.
Propiedades
Número CAS |
809287-19-2 |
|---|---|
Fórmula molecular |
C18H14N2O |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
9-methyl-6-pyridin-2-ylcarbazol-2-ol |
InChI |
InChI=1S/C18H14N2O/c1-20-17-8-5-12(16-4-2-3-9-19-16)10-15(17)14-7-6-13(21)11-18(14)20/h2-11,21H,1H3 |
Clave InChI |
JJLZTTOJVPOEES-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C3=CC=CC=N3)C4=C1C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



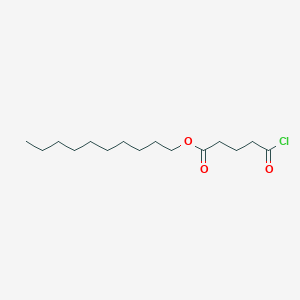
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
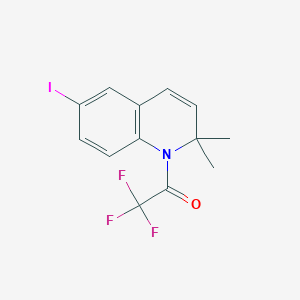
![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)

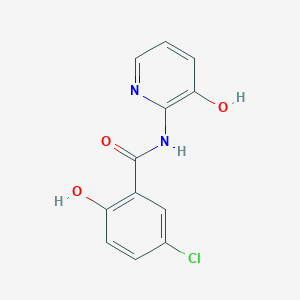

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
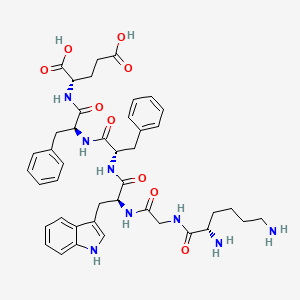
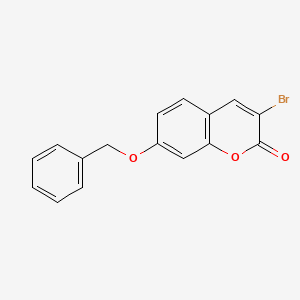
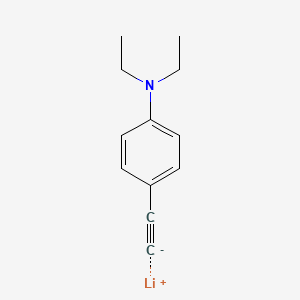
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
